![molecular formula C12H11NO4 B1530526 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate CAS No. 863786-19-0](/img/structure/B1530526.png)
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate
Overview
Description
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of quinoline, a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for “Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is 1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” has a molecular weight of 233.22 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry room .
Scientific Research Applications
- Pyranoquinolines, including derivatives like Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate, have shown significant antimicrobial effects . Researchers have explored their potential as antimalarial, antiviral, antiallergic, and antiseptic agents.
- Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate serves as an efficient synthon for constructing spiro compounds and other complex molecules . For instance, it is used in the preparation of 3,5-diaryl-6-carbethoxycyclohexanones, which are valuable intermediates in organic synthesis.
- Researchers have employed this compound as an intermediate in the synthesis of benzisoxazoles and carbazole derivatives via 1,3-Michael addition of ethyl acetoacetate . These heterocyclic compounds find applications in materials science, pharmaceuticals, and agrochemicals.
Antimicrobial Activity
Synthetic Building Blocks
Benzisoxazole and Carbazole Derivatives
Safety And Hazards
“Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 6-methoxy-4-oxo-1H-quinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-7-9(13-4-3-10(7)14)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWOLGMEYBTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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